

An In-depth Technical Guide to 5-Bromo-8-chloroquinoline

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Compound of Interest

Compound Name: **5-Bromo-8-chloroquinoline**

Cat. No.: **B1591185**

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Quinolines in Modern Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its unique electronic properties and versatile synthetic handles have made it a privileged structure in drug design. Within this esteemed class of compounds, halogenated quinolines, and specifically **5-Bromo-8-chloroquinoline**, represent a critical subclass of building blocks. The strategic placement of bromine and chlorine atoms on the quinoline core imparts distinct reactivity profiles, enabling chemists to forge complex molecular architectures with high precision. This guide provides a comprehensive technical overview of **5-Bromo-8-chloroquinoline**, from its fundamental properties and synthesis to its applications as a key intermediate in the development of next-generation therapeutics.

Compound Identification and Physicochemical Properties

Correctly identifying a chemical entity is paramount for reproducible research. **5-Bromo-8-chloroquinoline** is unequivocally identified by the CAS Number: 927800-41-7.^[1] It is crucial for researchers to distinguish this isomer from its positional isomers, such as 8-Bromo-5-chloroquinoline (CAS Number: 1154741-20-4), as their reactivity and subsequent biological activities can differ significantly.^[2]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of **5-Bromo-8-chloroquinoline**. It is important to note that while some data is experimentally derived, other values are computationally predicted and should be considered as such.

Property	Value	Source
CAS Number	927800-41-7	[1]
Molecular Formula	C ₉ H ₅ BrCIN	[1]
Molecular Weight	242.50 g/mol	[1]
Appearance	White to off-white solid (predicted)	
Melting Point	Not experimentally determined; likely >100 °C	
Boiling Point	Not experimentally determined	
Solubility	Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alcohols. Insoluble in water.	
SMILES	Clc1c(Br)ccc2cnccc12	
InChI Key	FEUUWJABEPWLIO- UHFFFAOYSA-N	

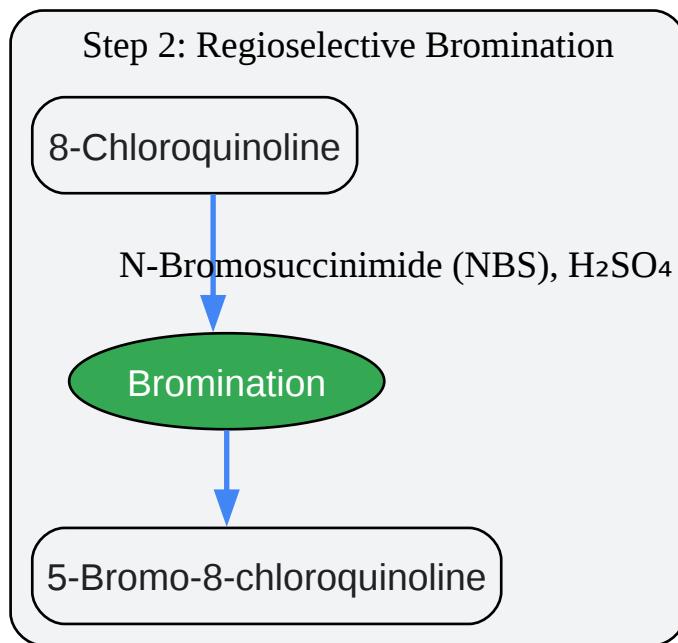
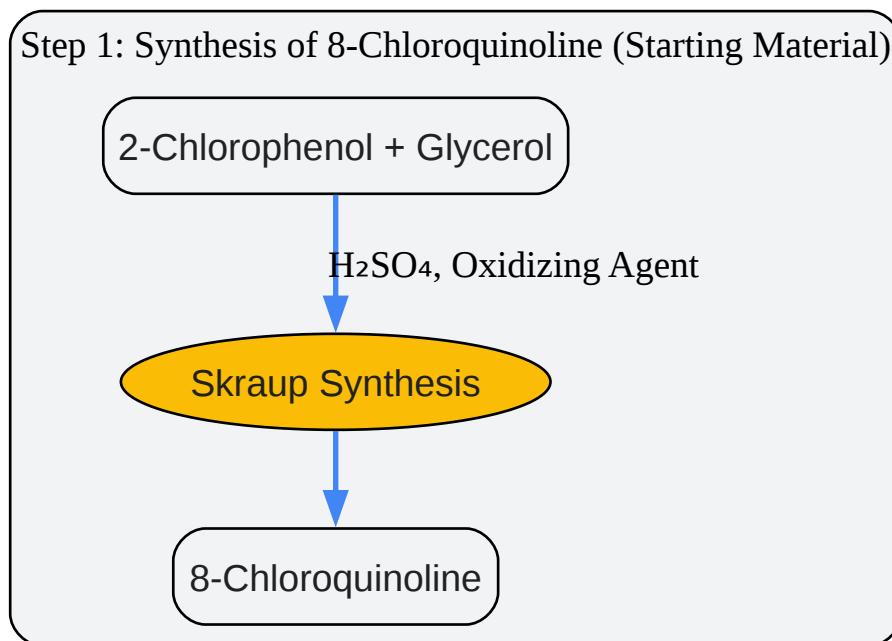
Synthesis of 5-Bromo-8-chloroquinoline: A Mechanistic Perspective

The synthesis of **5-Bromo-8-chloroquinoline** can be approached through several strategic disconnections. A common and logical route involves the halogenation of a pre-existing quinoline or quinolinone precursor. While a definitive, published step-by-step protocol for this specific molecule is not readily available, a robust synthetic strategy can be devised based on

established methodologies for the halogenation of quinoline systems. The following protocol is a representative example, grounded in the principles of electrophilic aromatic substitution on heterocyclic systems.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 8-chloroquinoline. This workflow is designed to control the regioselectivity of the bromination.



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Caption: Proposed synthetic workflow for **5-Bromo-8-chloroquinoline**.

Detailed Experimental Protocol

Materials:

- 8-Chloroquinoline
- N-Bromosuccinimide (NBS)
- Concentrated Sulfuric Acid (98%)
- Dichloromethane (DCM)
- Saturated Sodium Bicarbonate Solution
- Saturated Sodium Thiosulfate Solution
- Brine
- Anhydrous Magnesium Sulfate
- Silica Gel for column chromatography
- Hexanes
- Ethyl Acetate

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 8-chloroquinoline (1 equivalent) in concentrated sulfuric acid at 0 °C (ice bath).
- Bromination: To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The use of a

strong acid like sulfuric acid is crucial as it protonates the quinoline nitrogen, deactivating the pyridine ring towards electrophilic attack and directing the substitution to the benzene ring.

- **Reaction Monitoring:** Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system.
- **Work-up:** Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- **Extraction:** Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
- **Washing:** Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
- **Characterization:** Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

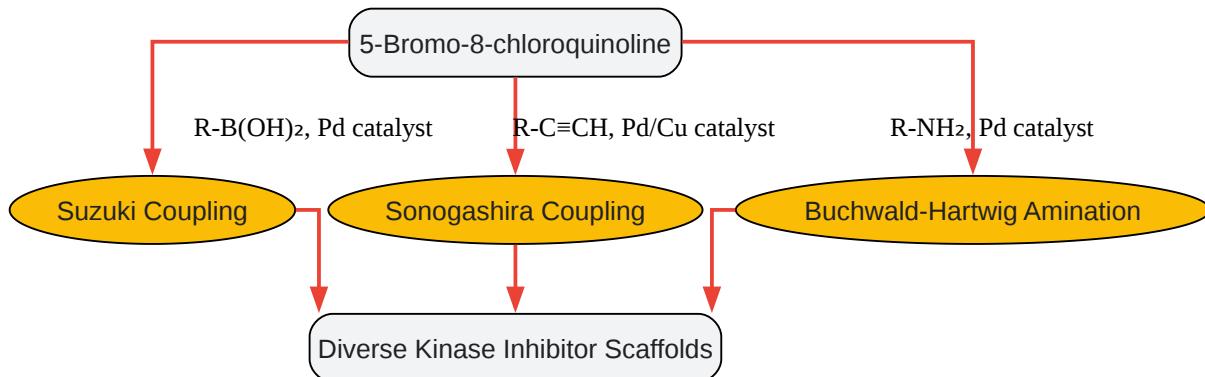
Applications in Drug Discovery and Development

5-Bromo-8-chloroquinoline is not typically an active pharmaceutical ingredient (API) itself but serves as a highly valuable intermediate in the synthesis of biologically active molecules. Its utility stems from the differential reactivity of the bromine and chlorine substituents, allowing for selective and sequential functionalization.

Kinase Inhibitors and Anticancer Agents

The quinoline scaffold is prevalent in a wide array of kinase inhibitors. The halogen atoms on **5-Bromo-8-chloroquinoline** provide synthetic handles for introducing various side chains through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). These

modifications are instrumental in tuning the binding affinity and selectivity of the final compound for the target kinase.



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Caption: Cross-coupling reactions utilizing **5-Bromo-8-chloroquinoline**.

Building Blocks for Targeted Protein Degradation (PROTACs)

A burgeoning area in drug discovery is the development of Proteolysis Targeting Chimeras (PROTACs).^[3] These heterobifunctional molecules induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.^{[4][5]} **5-Bromo-8-chloroquinoline** is an attractive fragment for incorporation into PROTAC design. The quinoline core can serve as a ligand for the protein of interest, while one of the halogen atoms can be used as an attachment point for the linker that connects to the E3 ligase ligand. The ability to selectively functionalize either the bromo or chloro position provides synthetic flexibility in optimizing the linker length and attachment point, which are critical for efficient ternary complex formation and subsequent protein degradation.^{[6][7]}

Spectroscopic Characterization

While a publicly available, fully assigned spectrum for **5-Bromo-8-chloroquinoline** is scarce, the expected spectroscopic features can be predicted based on the analysis of its structural

analogues.

- ^1H NMR: The spectrum would exhibit a complex pattern of aromatic protons. The protons on the pyridine ring would likely appear at a lower field (higher ppm) compared to those on the benzene ring due to the electron-withdrawing effect of the nitrogen atom.
- ^{13}C NMR: The spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atoms attached to the electronegative nitrogen, bromine, and chlorine atoms would be deshielded and appear at a lower field.
- Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak (M^+) would be observed at m/z 241 and 243, with a relative intensity ratio determined by the natural abundance of the bromine and chlorine isotopes.

Researchers who synthesize this compound are strongly encouraged to perform full spectroscopic characterization to confirm its identity and purity.

Conclusion and Future Outlook

5-Bromo-8-chloroquinoline is a strategically important building block for chemical synthesis, particularly in the realm of drug discovery. Its well-defined structure, coupled with the differential reactivity of its two halogen substituents, provides a versatile platform for the construction of complex and diverse molecular libraries. As the fields of kinase inhibition and targeted protein degradation continue to evolve, the demand for such precisely functionalized heterocyclic intermediates is expected to grow. This guide serves as a foundational resource for researchers seeking to leverage the unique chemical properties of **5-Bromo-8-chloroquinoline** in their pursuit of novel therapeutic agents.

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